4'-O-tert-Butyldimethylsilyl Genistein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

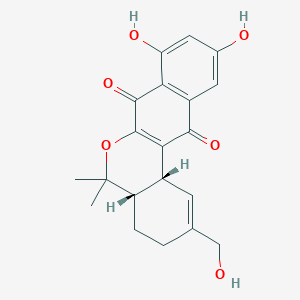

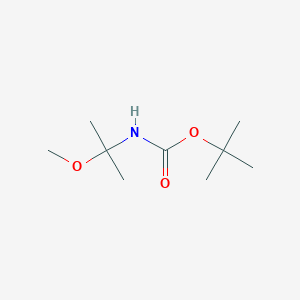

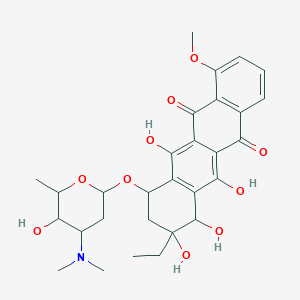

4’-O-tert-Butyldimethylsilyl Genistein is a biochemical compound with the molecular formula C21H24O5Si and a molecular weight of 384.50 . It is a pale-yellow solid and is a protected form of Genistein . Genistein is an isoflavone first isolated from the brooming plant Dyer’s Genista tinctoria L. and is widely distributed in the Fabaceae family .

Molecular Structure Analysis

The molecular structure of 4’-O-tert-Butyldimethylsilyl Genistein is represented by the formula C21H24O5Si . The compound is a derivative of Genistein, with a tert-Butyldimethylsilyl group attached to the 4’ position of the Genistein molecule .

Physical And Chemical Properties Analysis

4’-O-tert-Butyldimethylsilyl Genistein is a pale-yellow solid . It has a molecular weight of 384.50 and a molecular formula of C21H24O5Si .

Scientific Research Applications

Proteomics Research

4’-O-tert-Butyldimethylsilyl Genistein: is utilized in proteomics research due to its role as a biochemical tool . In proteomics, it can be used to study protein interactions, modifications, and expression levels within cells. This compound’s stability under laboratory conditions makes it suitable for experiments that require precise control over biochemical reactions.

Pharmaceutical Testing

In the pharmaceutical industry, this compound is employed as a reference standard to ensure the accuracy of analytical methods . High-quality standards are essential for the validation of pharmaceutical products, and 4’-O-tert-Butyldimethylsilyl Genistein provides a reliable benchmark for testing.

Molecular Biology

4’-O-tert-Butyldimethylsilyl Genistein: has applications in molecular biology, particularly in the study of gene expression and regulation . Its properties allow researchers to investigate the molecular pathways influenced by genistein, which can lead to a better understanding of cellular processes.

Clinical Research

In clinical research, this compound is used to explore potential therapeutic effects and to develop new treatments . Its application extends to studies on its efficacy, safety, and mechanism of action in various disease models.

Biochemistry

4’-O-tert-Butyldimethylsilyl Genistein: is significant in biochemistry for studying enzyme kinetics and substrate specificity . It can act as an inhibitor or activator in enzymatic reactions, providing insights into the biochemical pathways within organisms.

Laboratory Research

This compound is widely used in laboratory research for experimental and research purposes . It serves as a crucial component in experiments designed to understand complex biological systems and can be used in various assays and tests.

Mechanism of Action

The mechanism of action of Genistein, the parent compound of 4’-O-tert-Butyldimethylsilyl Genistein, involves several aspects of its metabolism . Researchers attribute its protective effect against cancer to the similarity between the structure of soy genistein and that of estrogen. This structural similarity allows genistein to displace estrogen from cellular receptors, thus blocking their hormonal activity . Genistein also downregulates hypoxia-inducible factor-1α (HIF-1α), therefore inactivating glucose transporter 1 (GLUT1) or/and hexokinase 2 (HK2), which in turn suppresses aerobic glycolysis and mediates apoptosis .

Future Directions

While the specific future directions for 4’-O-tert-Butyldimethylsilyl Genistein are not mentioned, the pharmacological activities resulting from the experimental studies of Genistein support the traditional uses of Genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .

properties

IUPAC Name |

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5Si/c1-21(2,3)27(4,5)26-15-8-6-13(7-9-15)16-12-25-18-11-14(22)10-17(23)19(18)20(16)24/h6-12,22-23H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWULIBHDSWRFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464940 |

Source

|

| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-tert-Butyldimethylsilyl Genistein | |

CAS RN |

470666-97-8 |

Source

|

| Record name | 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-5,7-dihydroxychromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)

![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-](/img/structure/B143397.png)